molecular formula C6H6ClFN2 B8526320 2-Chloro-4-(1-fluoroethyl)pyrimidine

2-Chloro-4-(1-fluoroethyl)pyrimidine

Cat. No. B8526320
M. Wt: 160.58 g/mol
InChI Key: AOKVYYOCTKTFCA-UHFFFAOYSA-N
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Patent
US08759366B2

Procedure details

To a solution of 1-(2-chloropyrimidin-4-yl)ethanol (150 mg, 0.950 mmol) in dichloromethane (3 mL) at 0° C. was added diethylaminosulfur trifluoride (183 mg, 1.14 mmol) dropwise and stirred for 3 hr. The solution was diluted with dichloromethane, washed with saturated aqueous NaHCO3, dried with MgSO4, and concentrated to dryness. Purification on silica gel by flash chromatography (0-50% EtOAc/hexanes) afforded 2-chloro-4-(1-fluoroethyl)pyrimidine (75 mg, 0.467 mmol, 49% yield) as a yellow oil. MS ESI: [M+H]+ m/z 161.0. 1H NMR (500 MHz, CDCl3) δ 8.67 (d, J=4.2, 1H), 7.46 (d, J=4.2, 1H), 5.58 (dq, J=6.7, 48, 1H), 1.74-1.57 (m, 3H).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8](O)[CH3:9])[CH:5]=[CH:4][N:3]=1.C(N(S(F)(F)[F:17])CC)C>ClCCl>[Cl:1][C:2]1[N:7]=[C:6]([CH:8]([F:17])[CH3:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(C)O
Name
Quantity
183 mg
Type
reactant
Smiles
C(C)N(CC)S(F)(F)F
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
Purification on silica gel by flash chromatography (0-50% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C(C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.467 mmol
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.